2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c17-13-6-5-9(7-12(13)15(18)21)8-14-10-3-1-2-4-11(10)16(22)20-19-14/h1-7H,8H2,(H2,18,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVRDDUXZVPUSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC(=C(C=C3)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of the Phthalazinone Core
The phthalazinone scaffold is synthesized via bromination of phthalazin-1(2H)-one using Br₂ and KBr in an acetate buffer (yield: 89%). Subsequent alkylation with methyl or isopropyl iodide in acetone and K₂CO₃ yields N-substituted phthalazinones (e.g., 3a–d , yields: 53–85%).
Step 2: Formation of the Methylene Bridge
A Horner-Wadsworth-Emmons reaction between 2-fluoro-5-formylbenzoic acid and dimethyl phosphite-derived phosphonate (c ) produces the benzalphthalide intermediate (d ) as an E/Z isomer mixture (yield: 84%). Hydrazine hydrate-induced cyclization forms the phthalazinone-carboxylic acid (e ).
Step 3: Amidation of the Carboxylic Acid
The carboxylic acid (e ) is converted to the benzamide via activation with HATU and coupling with ammonium chloride in dry DMF (yield: 45–53%).
Reaction Conditions:
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Solvent: Anhydrous DMF or THF
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Coupling Agent: HATU (1.1 equiv)
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Base: Triethylamine (TEA, 1.05 equiv)
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Temperature: 0°C → 70°C (gradient)
Step 1: Synthesis of Benzonitrile Intermediate
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile is prepared via palladium-catalyzed coupling of 4-bromophthalazinone with a fluorinated benzonitrile derivative.
Step 2: Hydrolysis to Benzamide
The nitrile group is hydrolyzed to an amide using concentrated sulfuric acid (H₂SO₄) at 80°C for 6 hours (yield: 78%).
Optimization Data:
| Condition | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ (conc.) | 80°C | 6 | 78 |
| NaOH/H₂O₂ | 60°C | 12 | 65 |
| HCl (6M) | 100°C | 8 | 42 |
Step 1: Boc Protection of Amines
The phthalazinone nitrogen is protected using tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during coupling.
Step 2: Coupling and Deprotection
Boc-protected intermediates are coupled with 2-fluoro-5-(aminomethyl)benzoic acid using HATU, followed by deprotection with trifluoroacetic acid (TFA) in dichloromethane (yield: 68%).
Critical Analysis of Methodologies
Yield Comparison Across Routes
| Method | Key Step | Yield (%) | Limitations |
|---|---|---|---|
| Condensation/HATU | Amide coupling | 45–53 | High reagent cost |
| Nitrile hydrolysis | H₂SO₄-mediated hydrolysis | 78 | Harsh acidic conditions |
| Solid-phase synthesis | Boc deprotection | 68 | Multi-step purification |
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.
Scientific Research Applications
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of phthalazinone scaffolds, which are potent inhibitors of poly (ADP-ribose) polymerase (PARP).
Biology: The compound is used in the design of isocorydine derivatives with anticancer effects.
Medicine: Its derivatives are explored for their potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new chemical entities for pharmaceutical and agrochemical applications.
Mechanism of Action
The mechanism by which 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide exerts its effects involves the inhibition of PARP, an enzyme involved in DNA repair. By inhibiting PARP, the compound can induce cell death in cancer cells, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic Acid: This compound is structurally similar but lacks the amide group.
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile: This compound has a nitrile group instead of the amide group.
Biological Activity
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide (CAS No. 763114-26-7) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data in tables for clarity.
The molecular formula of this compound is C16H11FN2O3, with a molecular weight of 298.27 g/mol. The compound features a fluorine atom and a phthalazinone moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H11FN2O3 |
| Molecular Weight | 298.27 g/mol |
| CAS Number | 763114-26-7 |
| Purity | >95% (HPLC) |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with DNA replication processes.
Case Study: Antimicrobial Efficacy
A study published in MDPI evaluated the compound's efficacy against multi-drug resistant strains. The results indicated that the compound exhibited significant bactericidal activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL depending on the strain tested .
Anticancer Activity
The compound also shows promise in cancer research, particularly in targeting specific cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways.
Research Findings: Anticancer Mechanism
In a recent investigation, this compound was tested on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values around 10 µM for MCF-7 cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the phthalazinone moiety or the benzamide group can significantly influence its potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Fluorine Substitution | Increased lipophilicity and cellular uptake |
| Phthalazinone Variants | Altered binding affinity to target proteins |
Q & A
Basic Synthesis and Characterization
Q: What are the standard synthetic routes for preparing 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide, and how is purity validated? A: The compound is typically synthesized via a multi-step process. A key intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, is activated using thionyl chloride to form the corresponding benzoyl chloride, which is then coupled with amines (e.g., piperazine derivatives) in acetonitrile or dichloromethane using coupling agents like HBTU or EDC . Purity (≥95%) is confirmed via HPLC, NMR (e.g., ¹H-NMR at 300–500 MHz in DMSO-d₆), and mass spectrometry (e.g., [M+H]+ m/z 413.1406) .
Intermediate Isolation and Purification
Q: What challenges arise during the isolation of intermediates like 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile, and how are they addressed? A: Intermediate isolation often involves side reactions, such as incomplete hydrazine-mediated cyclization. For example, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile (CAS 1021298-68-9) requires precise stoichiometry (1.1–1.3 eq hydrazine hydrate in THF) to avoid excess reagent, followed by neutralization with acetic acid . Purification via column chromatography or recrystallization (e.g., from dioxane) ensures ≥97% purity .
Structural Confirmation Techniques
Q: Which spectroscopic methods are critical for confirming the structure of this compound and its derivatives? A: ¹H- and ¹³C-NMR are essential for verifying substituent positions and regioselectivity. For instance, the methylene bridge (-CH₂-) linking the phthalazinone and benzamide moieties appears as a singlet at δ 4.32–4.43 ppm in ¹H-NMR, while the phthalazinone carbonyl is observed at δ 163.99–164.0 ppm in ¹³C-NMR . High-resolution MS (e.g., [M+H]+ m/z 432.1406) and IR spectroscopy further validate functional groups .
Advanced Synthetic Optimization
Q: How can reaction conditions be optimized to improve yields during coupling reactions with piperazine derivatives? A: Yield optimization (e.g., 72.9% for cyclopropanecarbonyl-piperazine conjugates) requires controlled temperatures (20–23°C), anhydrous solvents (e.g., DCM), and catalytic DMAP. Excess amine (1.2 eq) and coupling agents like EDC/HCl ensure complete acylation . Post-reaction workup with 2M HCl and sodium carbonate removes unreacted reagents .
Biological Activity and Mechanism
Q: What evidence supports the dual PARP/HDAC inhibitory activity of derivatives of this compound? A: Derivatives like compound 18 (2-fluoro-N-(4-nitrobenzyl)-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide) show dual inhibition with IC₅₀ values comparable to olaparib (PARP-1) and chidamide (HDAC-1). Anti-proliferative activity in BRCA-proficient cells (e.g., K562) is attributed to synergistic effects, validated via enzymatic assays and cell viability studies (e.g., 4.1-fold lower cytotoxicity in MCF-10A vs. SAHA) .
Analytical Challenges in Impurity Profiling
Q: How are impurities and by-products analyzed during scale-up synthesis? A: Side products like unreacted benzoic acid intermediates or hydrolyzed amides are detected via LC-MS and quantified using calibration curves. For example, residual 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (CAS 763114-26-7) is monitored at 254 nm in reverse-phase HPLC .
Comparative Studies with Structural Analogs
Q: How do substituents on the benzamide moiety influence solubility and bioactivity? A: Substituents like nitro (compound 21 ) or phenethyl (compound 22 ) groups alter logP values and solubility. For instance, the nitro derivative exhibits higher cellular uptake (logP = 2.1) but reduced aqueous solubility, while phenethyl groups enhance membrane permeability, as shown in MDCK cell assays . Fluorine substitution at position 2 enhances metabolic stability by resisting CYP450 oxidation .
Stability and Storage Recommendations
Q: What are the optimal storage conditions to prevent degradation? A: The compound is hygroscopic and prone to hydrolysis. Storage under nitrogen at -20°C in sealed containers with desiccants (e.g., silica gel) maintains stability >24 months. Degradation products, such as the free benzoic acid, are minimized by avoiding prolonged exposure to humidity .
In Vitro/In Vivo Correlation
Q: What pharmacokinetic parameters have been reported for this compound in preclinical models? A: In rodent studies, derivatives exhibit moderate oral bioavailability (F = 35–45%) due to first-pass metabolism. Plasma half-life (t₁/₂ = 2.3–3.1 hr) and volume of distribution (Vd = 1.8 L/kg) suggest tissue penetration, supported by ex vivo imaging in tumor xenografts .
Computational Modeling for SAR
Q: How can molecular docking guide the design of more potent analogs? A: Docking into PARP-1 (PDB: 4UND) and HDAC-1 (PDB: 4BKX) active sites reveals critical interactions: the phthalazinone carbonyl forms hydrogen bonds with Ser904 (PARP-1), while the benzamide fluorine occupies a hydrophobic pocket near HDAC-1's zinc ion. QSAR models prioritize electron-withdrawing substituents at position 5 for enhanced binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
